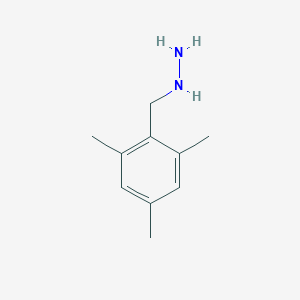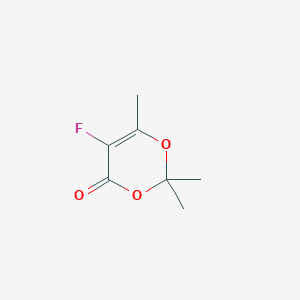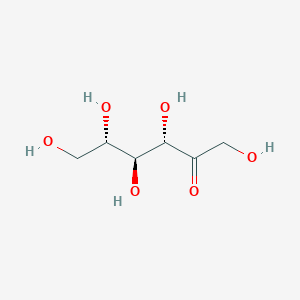
3-(dimethoxymethyl)-6-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- is an organic compound with a complex structure that includes a cyclohexene ring, a dimethoxymethyl group, and a hydroxyisopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- typically involves multiple steps. One common method includes the initial formation of the cyclohexene ring followed by the introduction of the dimethoxymethyl and hydroxyisopropyl groups through specific reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A simpler compound with a similar cyclohexene ring structure.
3-(Dimethoxymethyl)-2-cyclohexen-1-one: Similar but lacks the hydroxyisopropyl group.
6-(1-Hydroxy-1-methylethyl)-2-cyclohexen-1-one: Similar but lacks the dimethoxymethyl group.
Uniqueness
What sets 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- apart is the combination of functional groups that confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired.
Propiedades
Número CAS |
144918-16-1 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
3-(dimethoxymethyl)-6-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O4/c1-12(2,14)9-6-5-8(7-10(9)13)11(15-3)16-4/h7,9,11,14H,5-6H2,1-4H3 |
Clave InChI |
JHHDVOQJGNFLRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
SMILES canónico |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
Sinónimos |
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)


![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)


